molecular formula C13H10O2 B079889 3-(1-Naphthyl)acrylic acid CAS No. 13026-12-5

3-(1-Naphthyl)acrylic acid

Cat. No. B079889
CAS RN: 13026-12-5
M. Wt: 198.22 g/mol
InChI Key: WPXMLUUYWNHQOR-HJWRWDBZSA-N
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Description

3-(1-Naphthyl)acrylic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of polymers, pharmaceuticals, and materials with specific optical or electronic properties. Its synthesis, molecular structure, and properties have been studied to understand its reactivity and potential applications.

Synthesis Analysis

The synthesis of 3-(1-Naphthyl)acrylic acid derivatives can be achieved through various methods, including asymmetric synthesis and copper-catalyzed borylative cyclization. For instance, asymmetric synthesis of related naphthyl-acrylic acid derivatives has been developed as key intermediates for neurodegenerative disease agents, utilizing asymmetric hydrogenation of hindered acrylic acid (Ikemoto et al., 2004). Additionally, copper-catalyzed borylative cyclization has been employed for the efficient synthesis of 3-boryl-1-naphthylamines, which are precursors to functionalized 1-naphthylamines (Xiong et al., 2018).

Molecular Structure Analysis

X-ray analysis provides insights into the molecular structure of 1-naphthaleneacrylic acid, revealing its crystalline form and the influence of substituents on its conformation (Tyl et al., 2012). This structural analysis is crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

3-(1-Naphthyl)acrylic acid undergoes various chemical reactions, including polymerization and the formation of derivatives with potential applications in materials science. For example, the synthesis of naphthyl acrylate polymers showcases the compound's ability to form materials with good thermal stability (Thamizharasi & Reddy, 2000).

Physical Properties Analysis

The physical properties of 3-(1-Naphthyl)acrylic acid derivatives, such as thermal stability, are analyzed to assess their suitability for various applications. The thermal decomposition temperatures and molecular weights of naphthyl acrylate polymers have been studied, highlighting their potential for high-performance materials.

Chemical Properties Analysis

The chemical properties of 3-(1-Naphthyl)acrylic acid, including its reactivity in polymerization reactions and ability to form stable compounds, are of significant interest. Research into the living anionic polymerization of acrylates, such as the controlled synthesis of poly(1-adamatyl acrylate), reveals the compound's versatility and potential for creating polymers with specific characteristics (Lu et al., 2016).

Scientific Research Applications

  • Photophysical Investigations of Water-Soluble Copolymers : Copolymers with acrylic acid and methacrylic acid are studied for their photophysical properties in aqueous solutions, with a focus on the behavior of naphthyl chromophores and the impact of pH, salts, and surfactants on their interactions (McCormick, Hoyle, & Clark, 1991).

  • Controlled Activity Polymers for Plant Growth Regulation : Synthesis and characterization of copolymers of acrylic acid and isomeric N-akylacrylamide with pendent β-naphthol esters moieties are performed. These water-soluble copolymers are potentially useful as plant growth regulators through the hydrolytic release of β-naphthol (Boudreaux, Bunyard, & McCormick, 1996).

  • Hydrolytic Release Studies in Copolymers : The release of β-naphthol from acrylic acid copolymers is studied, showing dependency on the nature of the monomer, the spacing from the polymer backbone, and pH conditions. This research contributes to understanding the hydrophilic and hydrophobic balance in polymer design (Boudreaux, Bunyard, & McCormick, 1996).

  • Enantioselective Aza Morita-Baylis-Hillman Reaction : Studies on the aza-MBH reaction of imines and beta-naphthyl acrylate reveal high enantiomeric excess and yield under certain catalytic conditions. This has implications for the synthesis of asymmetric compounds in organic chemistry (Abermil, Masson, & Zhu, 2008).

  • Synthesis of Naphthocyclobutenes : Research on the production of naphthocyclobutenes from α-naphthyl acrylates demonstrates the potential of using visible-light energy-transfer catalysis for synthesizing complex cyclic compounds (Peez, Schmalz, Harms, & Koert, 2019).

  • Luminescence Studies of Polymer Matrices : Investigations into the phosphorescence characteristics of naphthyl labeled poly(acrylic acid) film samples reveal the influence of polymer matrix composition on triplet emission levels. This is significant for developing advanced materials with specific optical properties (Ebdon, Soutar, Brown, Lane, McCabe, & Swanson, 1999).

  • Fluorescent Dyes as Hydrophobic Modifiers of Polyelectrolytes : The study of poly(acrylic acid)s labelled with naphthyl groups contributes to understanding the photophysical properties and behavior of polymers under varying pH conditions (Anghel, Alderson, Winnik, Mizusaki, & Morishima, 1998).

  • Electrochemical Immunosensor Development : Research into the development of immunosensors for tumor necrosis factor α, utilizing naphthyl phosphate hydrolysis for detection, shows the potential of acrylic acid derivatives in biomedical applications (Yin, Liu, Jiang, & Zhu, 2011).

Safety And Hazards

3-(1-Naphthyl)acrylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(E)-3-naphthalen-1-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXMLUUYWNHQOR-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Naphthyl)acrylic acid

CAS RN

13026-12-5
Record name 3-(1-Naphthyl)acrylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthaleneacrylic acid
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Record name 3-(1-naphthyl)acrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
K Bowden, M Hojatti - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
The pKa values of 3-(1-naphthyl)propiolic acid, together with the 8-bromo- and 8-chloro-substituted derivative, and of (E)-3-(1-naphthyl)acrylic acid, together with the 8-bromo- and 8-…
Number of citations: 5 pubs.rsc.org
ED Bergmann, I Shahak, E Sal'i… - Journal of the Chemical …, 1968 - pubs.rsc.org
The scope of the synthesis of α-fluoro-unsaturated acids from aliphatic and aromatic aldehydes and diethyl fluoro-oxaloacetate has been studied. α-Formyl derivatives of ketones and …
Number of citations: 7 pubs.rsc.org
B Dutta, B Pal, S Dey, S Maity, PP Ray… - European Journal of …, 2022 - Wiley Online Library
The systematic understanding of structure‐property correlations of coordination compounds can be utilized for their potential applications. To rationalize this concept, a mixed ligand …
B Dutta, D Das, K Raksha, C Sinha, S Khanra… - Materials …, 2023 - pubs.rsc.org
In this work, two new Cu(II) and Co(II) based coordination polymers (CPs), [Co2(bpd)2(nac)2]·2CH3OH·H2O (Co-CP) and [Cu2(bpd)2(nac)2]·2CH3CN·2H2O (Cu-CP) respectively, have …
Number of citations: 2 pubs.rsc.org
H Tanaka, S Takamuku, H Sakurai - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
The photochemical trans-cis isomerization of methyl 3-(1- and 2-naphthyl)acrylate (1Me and 2Me) and the intramolecular (2+2) cycloaddition of ethylene bis[3-(1- and 2-naphthyl)…
Number of citations: 10 www.journal.csj.jp
A Tyl, E Chełmecka, M Jabłońska, M Nowak, J Kusz… - Structural Chemistry, 2012 - Springer
The X-ray structure, synthesis, theoretical calculation and IR spectra of 1-naphthaleneacrylic acid are reported. The titled compound crystallizes in the monoclinic C 2/c space group with …
Number of citations: 3 link.springer.com
ND Obushak, VS Matiichuk, RL Martyak - Chemistry of Heterocyclic …, 2003 - Springer
3-Chloro-2-chlorocarbonylbenzo[b]thiophenes were obtained on oxidation of Meerwein reaction products, viz. 3-aryl-2-halopropionic acids and their esters, with thionyl chloride in the …
Number of citations: 12 link.springer.com
T Sakurai, K Miyoshi, M Obitsu… - … für physikalische Chemie, 1996 - Wiley Online Library
The mechanism of fluorescence quenching through intramolecular electron transfer (ET) was investigated in the dipeptide model compounds DLN-[4-(diethylamino) alkyl]-2-acetylamino…
Number of citations: 13 onlinelibrary.wiley.com
Y Hayashi, WB Lawson - Journal of Biological Chemistry, 1969 - ASBMB
Chymotrypsin (EC 3.4.4.5) hydrolyzes methyl DL-1,2-dihydronaphtho[2,1-b]furancarboxylate (IV) very rapidly and with high D specificity. The isomeric methyl DL-dihydronaphtho[1,2-b]- …
Number of citations: 39 www.jbc.org
A Mustafa, MMM Sallam - The Journal of Organic Chemistry, 1962 - ACS Publications
The reaction between alkyl-and aralkylmagnesium halides on unsaturated azlactones (I) was studied, and was found to give compounds having structure IV, whilethe reaction between …
Number of citations: 9 pubs.acs.org

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